
4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. They have been studied extensively for their potential therapeutic applications, including as enzyme inhibitors and receptor antagonists .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Such synthetic routes are crucial for the development of novel compounds with potential therapeutic effects.
Molecular Structure
Scientific Research Applications
Corrosion Inhibition
Research on piperidine derivatives, including structures similar to the specified compound, has demonstrated their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties on iron surfaces. The studies reveal that these compounds exhibit significant binding energies, correlating with their corrosion inhibition efficiencies (Kaya et al., 2016).
Photodynamic Therapy
Derivatives of benzenesulfonamide have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment method for cancer. These compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide groups, show remarkable singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition
Studies on the synthesis and evaluation of 4-methoxybenzenesulfonamide derivatives have explored their enzyme inhibitory activities. These compounds have been found to possess inhibitory effects against several enzymes, such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating their potential in therapeutic applications (Virk et al., 2018).
Electrochemical Studies
The electrochemical behavior of compounds bearing a 4-methoxyphenyl group, similar to the specified compound, has been investigated in protic media. These studies provide insights into the reduction and oxidation processes, revealing mechanisms that could be relevant for developing new materials or analytical methods (David et al., 1995).
Safety and Hazards
Future Directions
As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . Thiophene and its derivatives, including this compound, could be a part of this effort .
properties
IUPAC Name |
4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-23(2)30(26,27)21-10-4-18(5-11-21)22(25)24-14-12-17(13-15-24)16-29-20-8-6-19(28-3)7-9-20/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOUCSPMZQPKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


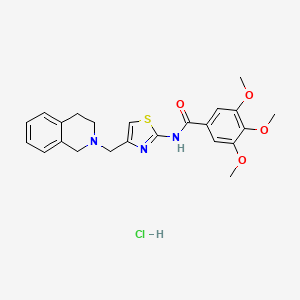

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

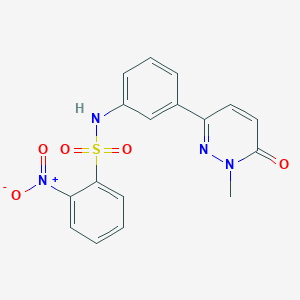
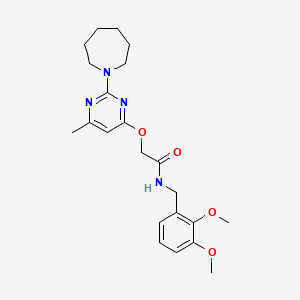

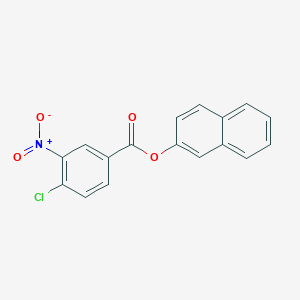
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)
![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)
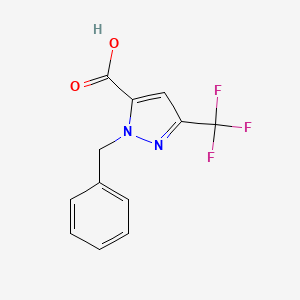

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)